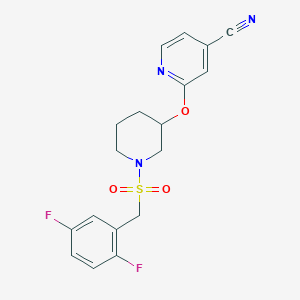![molecular formula C20H20N4O5S B2438207 N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide CAS No. 865174-16-9](/img/structure/B2438207.png)
N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide, also known as ANI, is a synthetic compound that has been widely used in scientific research due to its unique properties. ANI is a potent inhibitor of protein synthesis in eukaryotic cells, making it a valuable tool for studying the mechanisms of translation and protein synthesis. In
Scientific Research Applications
Antioxidant and Anti-inflammatory Applications
- Antioxidant and Anti-inflammatory Properties: N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives, a category that includes compounds similar to N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide, have been evaluated for their anti-inflammatory and antioxidant activities. Some derivatives have shown excellent anti-inflammatory activity and good efficacy in scavenging DPPH radicals, indicating their potential in antioxidant and anti-inflammatory treatments (Koppireddi et al., 2013).
Antibacterial Properties
- Antibacterial Activity Against Streptococcus pyogenes: Benzothiazole derivatives, which include the compound , have significant antibacterial properties, particularly against Streptococcus pyogenes. This is attributed to the hydroxy substitution at benzothiazole in some derivatives (Gupta, 2018).
- Effectiveness Against Pseudomonas aeruginosa: Similar derivatives have also been found to have potent antibacterial activity against Pseudomonas aeruginosa, a micro-organism known for its resistance to antimicrobial agents (Gupta, 2018).
Antitumor Activity
- Antitumor Activity Evaluation: Derivatives bearing different heterocyclic rings, including the benzothiazole moiety, have been synthesized and screened for potential antitumor activity against various human tumor cell lines. Some compounds have shown considerable anticancer activity (Yurttaş et al., 2015).
Bioactive Properties
- Antiviral and Antibacterial Potentials: A series of benzothiazole derivatives, similar in structure to the compound of interest, have shown good antiviral activities against tobacco mosaic virus and antibacterial activities against certain pathogens. This suggests their potential use in developing antiviral and antibacterial agents (Tang et al., 2019).
Additional Applications
- Spectroscopic and Quantum Mechanical Studies: Studies have been conducted on bioactive benzothiazolinone acetamide analogs, including spectroscopic and quantum mechanical investigations, which could inform their potential applications in fields like photovoltaic efficiency modeling (Mary et al., 2020).
- Antimicrobial Evaluation: Some benzothiazoles, structurally related to the compound , have been evaluated for their antimicrobial properties, demonstrating significant effectiveness against various bacterial and fungal strains (Pawar et al., 2021).
Mechanism of Action
Target of Action
The primary target of this compound, also known as “N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide” or “SR-01000011927”, is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .
Mode of Action
The compound interacts with PTP1B, inhibiting its activity. This inhibition is likely achieved by the compound binding in the catalytic and second aryl binding site of the PTP1B . The exact nature of this interaction and the resulting changes in the target protein’s function are areas of ongoing research.
Biochemical Pathways
The inhibition of PTP1B affects the insulin and leptin signaling pathways. PTP1B is a negative regulator of these pathways, so its inhibition can enhance insulin and leptin signaling . This can potentially lead to improved glucose regulation and energy balance, which are beneficial effects in the context of Type II diabetes.
Result of Action
The result of the compound’s action is the inhibition of PTP1B, leading to enhanced insulin and leptin signaling . In vitro studies have shown that the compound has good PTP1B inhibitory activity . In vivo studies in streptozotocin-induced diabetic Wistar rats have also shown good anti-hyperglycemic efficacy .
properties
IUPAC Name |
N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S/c1-3-29-11-10-23-17-9-8-14(21-13(2)25)12-18(17)30-20(23)22-19(26)15-6-4-5-7-16(15)24(27)28/h4-9,12H,3,10-11H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSGKYPFJBIPKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide](/img/structure/B2438124.png)
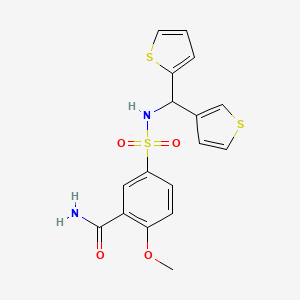

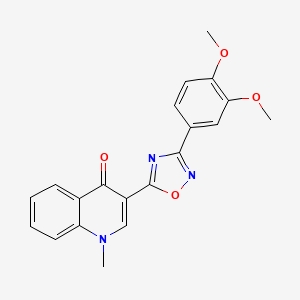
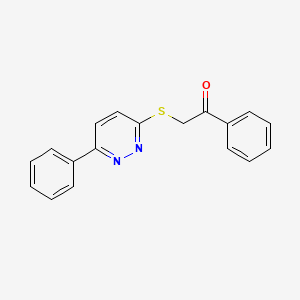
![6-chloro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2438132.png)
![N-(4-(trifluoromethoxy)benzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2438134.png)
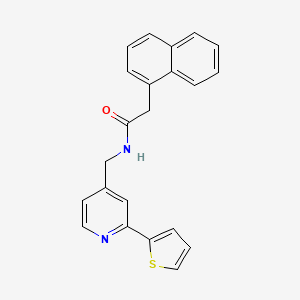
![6-chloro-2-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2438139.png)
![(Z)-ethyl 2-(2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2438141.png)
![ethyl 2-[4-(2-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2438142.png)
![(E)-4-[benzyl-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid](/img/structure/B2438144.png)
![propan-2-yl 2-amino-7-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2438146.png)
